3-Methyl-2-butanol

Physical Properties Distillation Separation Science

3-Methyl-2-butanol (CAS 598-75-4) is a C5 secondary alcohol with bp 112.9°C—over 10°C above 2-methyl-2-butanol—enabling fractional distillation from mixed pentanol streams. Enantioselective synthesis: asymmetric hydrogenation of 3-methyl-2-butanone yields 100% optical yield for (R)-3-methyl-2-butanol via wool-Pd/Pt catalysis. Candida antarctica lipase B enables preparative kinetic resolution. Validated VLE data for 1-butanol + 3-methyl-2-butanol at 30–100 kPa supports process design. OH radical rate constant is lower than 3-methyl-1-butanol, favoring environmental profiles. FEMA 3703/JECFA 300 flavoring substance. Order high-purity material as a chiral synthon, polar solvent, or flavor intermediate.

Molecular Formula C5H12O
CH3(CH2)2CHOHCH3
C5H12O
Molecular Weight 88.15 g/mol
CAS No. 598-75-4
Cat. No. B147160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-butanol
CAS598-75-4
SynonymsIsopropyl methyl carbinol
Molecular FormulaC5H12O
CH3(CH2)2CHOHCH3
C5H12O
Molecular Weight88.15 g/mol
Structural Identifiers
SMILESCC(C)C(C)O
InChIInChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3
InChIKeyMXLMTQWGSQIYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility56 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 16.6 (good)

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-butanol (CAS 598-75-4) Procurement Guide: Properties, Comparators, and Selection Evidence


3-Methyl-2-butanol (CAS 598-75-4), also known as sec-isoamyl alcohol or 3-methylbutan-2-ol, is a C5 branched secondary alcohol with the molecular formula C5H12O and a molar mass of 88.15 g·mol−1 [1]. As one of eight structural isomers of pentanol, it is characterized by a hydroxyl group on the second carbon of a butane chain with an additional methyl substituent at position 3, conferring a chiral center that enables enantioselective transformations [2]. The compound is a colorless liquid at ambient temperature, miscible with alcohols and ethers, and exhibits limited water solubility (approximately 2.8 g/100 g at 30°C) . It functions as a polar solvent and chemical intermediate, and is designated as a flavoring substance by regulatory bodies including JECFA and the European Union [3].

3-Methyl-2-butanol vs. Other Pentanol Isomers: Why Substitution Without Verification Is Not Advised


3-Methyl-2-butanol is one of eight structural isomers of pentanol, each differing in the position of the hydroxyl group and carbon branching. These seemingly subtle structural variations produce measurable differences in physical properties that can directly impact distillation separation, solvent selection, and reaction outcomes. For instance, the boiling point of 3-methyl-2-butanol (112.9°C) differs by over 10°C from its positional isomer 2-methyl-2-butanol (102.5°C), and its density (0.818 g/cm³) is distinct from that of 3-methyl-1-butanol (0.809 g/cm³) [1]. Furthermore, the secondary alcohol classification of 3-methyl-2-butanol confers different reactivity in oxidation and dehydration pathways compared to primary alcohols like 3-methyl-1-butanol. Substituting one pentanol isomer for another without verification may lead to unexpected separation inefficiencies, altered reaction kinetics, or product impurity issues.

3-Methyl-2-butanol (598-75-4) Quantitative Differentiation Evidence: Head-to-Head Comparisons


Boiling Point and Density Comparison of 3-Methyl-2-butanol with Isomeric C5 Alcohols

3-Methyl-2-butanol exhibits distinct physical properties relative to its constitutional isomers. Its boiling point (112.9°C) is approximately 10.4°C higher than that of 2-methyl-2-butanol (102.5°C), a difference that is highly relevant for distillation-based separation [1]. Its density at 20°C (0.8180 g/cm³) is also distinguishable from that of 3-methyl-1-butanol (0.8092 g/cm³), 2-methyl-1-butanol (0.8152 g/cm³), and 2-methyl-2-butanol (0.8059 g/cm³) [1].

Physical Properties Distillation Separation Science

OH Radical Reactivity of 3-Methyl-2-butanol vs. 3-Methyl-1-butanol at 298 K

The gas-phase reaction rate constant with hydroxyl (OH) radicals at 298 K for 3-methyl-2-butanol is reported as 9.3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹, which is lower than the rate constant for its primary alcohol isomer 3-methyl-1-butanol (12.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) measured under identical conditions [1].

Atmospheric Chemistry Kinetics Reactivity

Asymmetric Hydrogenation: Wool-Pd Complex Achieves 100% Optical Yield for (R)-3-Methyl-2-butanol

Using a wool-palladium complex catalyst, 3-methyl-2-butanone is asymmetrically hydrogenated to (R)-3-methyl-2-butanol with 100% optical yield at 30°C under 1 atm H₂. Under comparable conditions, diacetone alcohol hydrogenation yields only 73% optical yield for (R)-2-methyl-2,4-pentanediol [1]. A wool-platinum complex also achieves approximately 100% yield and 100% optical yield for the same transformation [2].

Asymmetric Catalysis Chiral Synthesis Hydrogenation

Kinetic Resolution: Lipase B Enantioselectivity for 3-Methyl-2-butanol vs. 2-Butanol and 3,3-Dimethyl-2-butanol

Candida antarctica lipase B (CALB) catalyzes the kinetic resolution of secondary alcohols including 3-methyl-2-butanol, 2-butanol, and 3,3-dimethyl-2-butanol via transesterification [1]. Thermodynamic analysis of the resolution revealed that for 3-methyl-2-butanol, differential activation entropy (ΔR-SΔS‡) is equally significant as differential activation enthalpy (ΔR-SΔH‡) to the enantiomeric ratio E, providing a mechanistic understanding that guides enzyme engineering [2].

Biocatalysis Enzymatic Resolution Enantioselectivity

Vapor-Liquid Equilibrium Data for 3-Methyl-2-butanol with 1-Butanol: Comparison Across Four C5 Isomers

Vapor-liquid equilibrium (VLE) data have been experimentally measured for binary systems of 1-butanol with four C5 alcohol isomers: 2-methyl-1-butanol, 3-methyl-1-butanol, 2-methyl-2-butanol, and 3-methyl-2-butanol at 30 kPa and 100 kPa [1]. The data enable accurate modeling of separation processes. Deviation from ideal behavior is small for all systems, and the data are thermodynamically consistent according to point-to-point consistency tests [1].

Thermodynamics Vapor-Liquid Equilibrium Distillation

Chiral Borane Reduction: 92% e.e. Achieved for (R)-3-Methyl-2-butanol from Isopropyl Methyl Ketone

Using a chiral oxazaphospholidine borane complex as a catalyst, the reduction of isopropyl methyl ketone (3-methyl-2-butanone) yields (R)-3-methyl-2-butanol with 92% enantiomeric excess (e.e.) and 100% conversion under catalytic conditions in toluene [1]. Under stoichiometric conditions, the same catalyst system achieves up to 99% e.e. for various ketones [1].

Asymmetric Reduction Chiral Catalysis Enantioselectivity

3-Methyl-2-butanol (CAS 598-75-4): Validated Application Scenarios Based on Comparative Evidence


Distillation-Based Separation of C5 Alcohol Isomers

The boiling point of 3-methyl-2-butanol (112.9°C) differs from 2-methyl-2-butanol (102.5°C) by approximately 10.4°C, providing a sufficient temperature differential for fractional distillation separation in industrial settings [1]. Validated VLE data for the 1-butanol + 3-methyl-2-butanol binary system at 30 and 100 kPa enable rigorous process design [2]. This scenario is relevant for purifying 3-methyl-2-butanol from fusel oil byproducts or synthetic mixtures containing multiple pentanol isomers.

Synthesis of Enantiopure (R)-3-Methyl-2-butanol for Chiral Building Block Applications

Asymmetric hydrogenation of 3-methyl-2-butanone using wool-Pd or wool-Pt complexes achieves 100% optical yield for (R)-3-methyl-2-butanol at ambient temperature and atmospheric pressure [3][4]. Alternatively, chiral borane reduction using an oxazaphospholidine catalyst provides 92% e.e. under catalytic conditions [5]. These routes enable the cost-effective production of enantiopure material for use as a chiral synthon in pharmaceutical or agrochemical intermediate synthesis.

Atmospheric Chemistry and Environmental Fate Modeling

The OH radical reaction rate constant for 3-methyl-2-butanol at 298 K (9.3 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) is measurably lower than that of 3-methyl-1-butanol (12.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹) [6]. This kinetic difference informs atmospheric lifetime calculations and environmental impact assessments when 3-methyl-2-butanol is used in industrial processes with potential fugitive emissions.

Enzymatic Kinetic Resolution Process Development

Candida antarctica lipase B catalyzes the enantioselective transesterification of 3-methyl-2-butanol, and thermodynamic analysis reveals that entropy contributions are equally significant as enthalpy contributions to enantioselectivity [7][8]. This mechanistic insight enables rational enzyme engineering for improved resolution efficiency and can guide the selection of optimal temperature conditions for preparative-scale chiral separation.

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